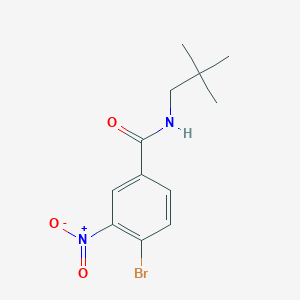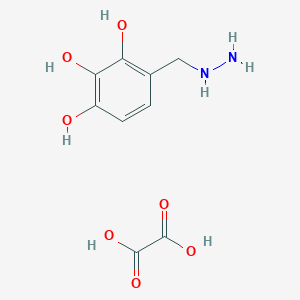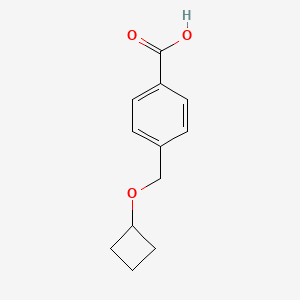
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is a heterocyclic compound that contains both bromine and tetrazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole typically involves the bromination of a precursor compound followed by the introduction of the tetrazole ring. One common method involves the bromination of 1,2-oxazole using bromine or a brominating agent under controlled conditions. The resulting bromo-oxazole is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and tetrazole groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(2H-tetrazol-5-yl)pyridine
- 3-Bromo-5-(2H-tetrazol-5-yl)benzene
- 3-Bromo-5-(2H-tetrazol-5-yl)thiophene
Uniqueness
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is unique due to the presence of both the oxazole and tetrazole rings, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C4H2BrN5O |
|---|---|
Peso molecular |
216.00 g/mol |
Nombre IUPAC |
3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C4H2BrN5O/c5-3-1-2(11-8-3)4-6-9-10-7-4/h1H,(H,6,7,9,10) |
Clave InChI |
NDEMNTNFPWRMCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1Br)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)


![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)

![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)

